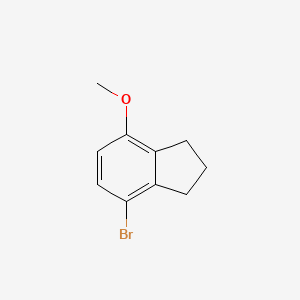

4-Bromo-7-methoxyindane

Beschreibung

Significance of Indane Scaffolds in Modern Organic Synthesis

The indane scaffold, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, provides a rigid and structurally unique bicyclic framework. researchgate.net This rigidity and the potential for diverse substitution patterns make indane derivatives attractive targets in organic synthesis. researchgate.net Their three-dimensional structure is a key feature, influencing their interaction with biological targets. Consequently, indane frameworks are integral to the development of new pharmaceuticals and other biologically active molecules. researchgate.netscribd.com The versatility of the indane core allows for the synthesis of a wide array of derivatives with tailored properties, making it a privileged scaffold in medicinal chemistry and materials science. researchgate.netmdpi.com

Overview of Halogenated and Alkoxylated Indane Derivatives in Synthetic Chemistry

The introduction of halogen and alkoxy groups onto the indane skeleton significantly enhances its synthetic utility. Halogenated indanes, for instance, are valuable precursors for a variety of chemical transformations. nih.govencyclopedia.pub The halogen atom can serve as a handle for cross-coupling reactions, allowing for the introduction of various functional groups. mdpi.com Alkoxylated indanes, on the other hand, can influence the electronic properties of the molecule and its derivatives. The methoxy (B1213986) group in 7-methoxyindane, for example, can direct further electrophilic substitution reactions. The combination of both halogen and alkoxy substituents, as seen in 4-Bromo-7-methoxyindane, creates a highly versatile building block for constructing more complex molecular architectures. researchgate.net

Research Significance of this compound as a Precursor and Synthetic Probe

This compound (C₁₀H₁₁BrO) is a bicyclic aromatic compound that has garnered attention as a key intermediate in organic synthesis. Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 7-position of the indane framework, makes it a valuable precursor for creating a diverse range of derivatives. The bromine atom can be readily displaced or used in coupling reactions, while the methoxy group can be modified or influence the reactivity of the aromatic ring.

The synthesis of this compound has been reported through multi-step processes, often involving the bromination of 7-methoxyindane. One common method utilizes N-bromosuccinimide (NBS) as the brominating agent. This compound serves as a crucial starting material for the synthesis of more complex molecules, including those with potential pharmacological activities. Its utility extends to being a synthetic probe, where its well-defined structure and reactive sites allow chemists to explore new synthetic methodologies and reaction pathways.

The chemical reactivity of this compound is characterized by several key reaction types:

Substitution Reactions: The bromine atom is susceptible to nucleophilic substitution, enabling the introduction of a wide variety of functional groups.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The indane ring can be reduced to form dihydroindane derivatives.

These reactions highlight the versatility of this compound as a synthetic intermediate.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H11BrO | aablocks.com |

| Molecular Weight | 227.10 g/mol | aablocks.com |

| CAS Number | 872785-24-5 | aablocks.comchemicalbook.com |

Synthetic Reactions of this compound

| Reaction Type | Common Reagents | Major Products | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, potassium tert-butoxide | 4-substituted-7-methoxyindane derivatives | |

| Oxidation | Potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3) | 7-methoxyindane-4-carboxylic acid, 7-methoxyindane-4-aldehyde | |

| Reduction | Lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4) | 4-bromo-7-methoxydihydroindane |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-7-methoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-12-10-6-5-9(11)7-3-2-4-8(7)10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWCLOJUURYYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Bromo 7 Methoxyindane

Substitution Reactions at the Bromine Moiety

The bromine atom attached to the aromatic ring is the most reactive site for substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Aromatic rings are generally resistant to nucleophilic attack due to their inherent electron density. Nucleophilic aromatic substitution (SNAr) on aryl halides like 4-bromo-7-methoxyindane is typically challenging and proceeds through distinct mechanisms, which are highly dependent on the ring's electronic properties and the reaction conditions.

The primary pathway for SNAr is the addition-elimination mechanism. This process is significantly accelerated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (the bromine atom). These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. In the case of this compound, the substituents on the aromatic ring are a methoxy (B1213986) group and an alkyl group (part of the indane ring). Both of these are generally considered electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, the addition-elimination SNAr pathway is energetically unfavorable and would require extremely harsh reaction conditions to proceed.

An alternative route is the elimination-addition, or benzyne (B1209423), mechanism. This pathway does not require activation by electron-withdrawing groups but instead involves the use of a very strong base, such as sodium amide (NaNH₂). The base abstracts a proton from the position ortho to the bromine atom, leading to the elimination of hydrogen bromide and the formation of a highly reactive benzyne intermediate. The nucleophile then attacks one of the carbons of the triple bond, followed by protonation to yield the substituted product. For this compound, this mechanism could potentially be employed to introduce nucleophiles onto the aromatic ring.

The most significant and synthetically useful transformations involving the bromine moiety of this compound are palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds. Aryl bromides are excellent substrates for these transformations due to their optimal reactivity, balancing stability with oxidative addition rates in the catalytic cycle.

Several key cross-coupling reactions are applicable:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. It is widely used due to the mild reaction conditions and the commercial availability and stability of the boron reagents.

Stille Coupling: In this reaction, an organotin compound (organostannane) is coupled with the aryl bromide. The Stille reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is a powerful method for synthesizing aryl-substituted alkynes and is typically co-catalyzed by copper(I) salts.

Buchwald-Hartwig Amination: This is a cornerstone method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. This reaction has largely replaced older methods for synthesizing aryl amines due to its broad substrate scope and high efficiency.

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.

The potential for this compound to participate in these reactions makes it a valuable building block for constructing more complex molecular architectures.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl-R (C-C) | Pd(0) catalyst, Base (e.g., K₂CO₃) |

| Stille Coupling | R-Sn(Bu)₃ | Aryl-R (C-C) | Pd(0) catalyst |

| Sonogashira Coupling | R-C≡C-H | Aryl-C≡C-R (C-C) | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | R₂NH | Aryl-NR₂ (C-N) | Pd(0) catalyst, Ligand (e.g., phosphine), Base (e.g., NaOt-Bu) |

| Heck Coupling | Alkene | Aryl-Alkene (C-C) | Pd(0) catalyst, Base (e.g., Et₃N) |

Oxidation Reactions Involving the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring can undergo oxidative transformations, primarily involving cleavage of the methyl C-O bond, a reaction known as demethylation. This process converts the aryl methyl ether into a phenol, which can be a valuable synthetic step.

Common methods for the demethylation of aryl methyl ethers require harsh conditions. Reagents such as strong protic acids (e.g., HBr) or Lewis acids are often employed. Boron tribromide (BBr₃) is a particularly effective reagent for this purpose and can often achieve demethylation at or below room temperature. The reaction proceeds through the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group.

Alternatively, the benzylic protons of the methoxy group are not susceptible to oxidation in the same way as, for example, a toluene (B28343) methyl group. However, under specific oxidative conditions, the methyl group of an aryl methyl ether can be oxidized. For instance, certain enzymatic or photoredox catalytic systems have been developed for the O-demethylation of aryl methyl ethers. Strong oxidizing agents might lead to more extensive degradation of the molecule. Selective oxidation of the benzylic positions on the indane ring is also a competing possibility under certain free-radical conditions.

Reduction Reactions of the Indane Ring System

The indane ring system consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. The aromatic portion is susceptible to reduction under specific conditions, while the saturated cyclopentane ring is generally inert to reduction except under very forcing conditions that would lead to C-C bond cleavage.

Two primary methods exist for the reduction of the aromatic ring:

Catalytic Hydrogenation: The benzene ring of the indane system can be fully saturated to a cyclohexane (B81311) ring through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni). This transformation would convert this compound into the corresponding bromo-methoxy-hexahydroindane derivative. It is a powerful method but can sometimes be accompanied by hydrodehalogenation (loss of the bromine atom).

Birch Reduction: This is a dissolving metal reduction, typically using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source. The Birch reduction selectively reduces the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity of the reduction is influenced by the electronic nature of the substituents. Electron-donating groups, like the methoxy and alkyl groups present in this compound, direct the reduction to produce a diene where the substituents are on the remaining double bonds. This method offers a way to partially reduce the aromatic ring while leaving the other functional groups intact.

Mechanistic Investigations of Related Transformations

Understanding the mechanisms of related reactions provides insight into the reactivity and synthesis of this compound.

The synthesis of this compound from its precursor, 7-methoxyindane, is achieved through electrophilic aromatic substitution, specifically bromination. The regioselectivity of this reaction—the placement of the incoming bromine atom at the C-4 position—is dictated by the directing effects of the substituents already on the aromatic ring.

The two substituents are the methoxy group at C-7 and the fused alkyl ring system.

Methoxy Group (-OCH₃): This is a powerful activating, ortho, para-directing group due to the ability of its oxygen lone pairs to donate electron density to the ring through resonance. This stabilizes the positive charge in the arenium ion intermediate when the electrophile (Br⁺) attacks at the positions ortho or para to it. For 7-methoxyindane, the positions ortho are C-6 and the (unsubstituted) C-1 of the junction, while the position para is C-4.

Alkyl Group (Indane Ring): The fused cyclopentane ring acts as an alkyl substituent, which is a weak activating, ortho, para-directing group through an inductive effect.

When both groups are considered, the powerful resonance effect of the methoxy group dominates. It strongly activates the para position (C-4) and the ortho position (C-6). Steric hindrance from the adjacent indane ring may slightly disfavor attack at C-6 compared to the more accessible C-4 position. Therefore, the bromination of 7-methoxyindane is expected to yield the 4-bromo isomer as the major product, demonstrating a high degree of regioselectivity driven by the electronic effects of the methoxy group.

Cycloaddition and Elimination Pathways of Indenone Intermediates

The reactivity of this compound allows for its transformation into highly reactive indenone intermediates, which can subsequently undergo cycloaddition and elimination reactions to form complex polycyclic structures. While direct studies on indenones derived from this compound are limited, research on analogous bromo-methoxyindenones provides significant insights into these reaction pathways.

A key transformation is the dimerization of bromoindenone intermediates via a [4+2] cycloaddition (Diels-Alder) reaction. researchgate.net In this process, one molecule of the bromoindenone acts as the diene and another as the dienophile. This is followed by the elimination of hydrogen bromide (HBr) and subsequent extrusion of carbon monoxide (CO) to yield a benzo[c]fluorenone skeleton. researchgate.net This transformation highlights the dual reactivity of the indenone system.

The regioselectivity of the cycloaddition is a critical aspect. It has been observed that the dienophile approaches the diene in a specific orientation to avoid steric hindrance and achieve favorable orbital overlap, leading to the selective formation of one major product. researchgate.net For instance, in the dimerization of an analogous bromo-methoxyindenone, the reaction proceeds regioselectively to form the benzo[c]fluorenone derivative. researchgate.net

The proposed mechanism for the formation of the benzo[c]fluorenone structure from a bromoindenone intermediate involves the following steps:

[4+2] Cycloaddition: Two molecules of the bromoindenone undergo a Diels-Alder reaction to form a dimeric intermediate. researchgate.net

HBr Elimination: The intermediate readily eliminates a molecule of hydrogen bromide. researchgate.net

CO Extrusion: The subsequent loss of a carbon monoxide molecule leads to the formation of the aromatic benzo[c]fluorenone core. researchgate.net

Isomerization and Stereoselectivity in Electrophilic Halogenation

The synthesis of this compound itself involves an electrophilic halogenation reaction. The regioselectivity and stereoselectivity of this process are crucial for obtaining the desired isomer. The directing effects of the substituents on the indane ring play a significant role in determining the position of bromination.

In the case of methoxy-substituted indanes, the methoxy group is a strong activating group and an ortho-, para-director. For 7-methoxyindane, electrophilic attack is anticipated to occur at the positions ortho and para to the methoxy group. Theoretical calculations and experimental results on similar systems, such as the electrophilic bromination of other methoxy-substituted aromatic compounds, support this prediction. nih.gov The bromination is expected to favor the position that is sterically most accessible and electronically most activated.

The stereochemistry of halogen addition to the five-membered ring of indene (B144670) derivatives is also a key consideration. Electrophilic addition of halogens to alkenes, including the double bond in an indene system, typically proceeds via a halonium ion intermediate. libretexts.org This intermediate is then attacked by the halide ion in an anti-fashion, leading to a trans-dihalide product. libretexts.org

However, the stereochemical outcome can be influenced by various factors, including the solvent, the specific halogenating agent, and the substrate itself. In some cases, syn-addition products have been observed in the halogenation of indene. The formation of cis- or trans-isomers depends on the stability of the intermediate carbocation and the possibility of its collapse before or after rotation around the single bond.

For instance, the bromination of indene can yield both cis- and trans-1,2-dibromoindane, with the ratio of products being dependent on the reaction conditions. The presence of a methoxy group on the aromatic ring of the indane nucleus can further influence the stereoselectivity of addition reactions on the five-membered ring through electronic effects that may stabilize or destabilize the intermediates.

Spectroscopic Characterization and Advanced Analytical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-Bromo-7-methoxyindane is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the indane ring system.

Aromatic Protons: The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.

Methoxy Protons: A sharp singlet peak is anticipated for the three protons of the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic signals.

Indane Protons: The aliphatic protons of the five-membered ring of the indane structure would present as multiplets, due to spin-spin coupling between adjacent non-equivalent protons. Specifically, two triplets are expected for the methylene (B1212753) groups at positions 1 and 3, and a multiplet for the methylene group at position 2.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks are expected for each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene ring would each produce a signal, with their chemical shifts being significantly affected by the attached bromine and methoxy substituents. The carbon atom attached to the bromine would be shifted to a lower field, while the carbon attached to the methoxy group would be shifted to a higher field.

Methoxy Carbon: A single peak corresponding to the carbon of the methoxy group would be observed.

Indane Carbons: The three aliphatic carbons of the indane ring would also give rise to separate signals in the upfield region of the spectrum.

For the related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the following ¹³C NMR chemical shifts (in ppm, DMSO-d₆) have been reported: 201.62, 162.29, 158.85, 157.96, 120.11, 99.75, 96.44, 57.66, 56.55, 37.01, 27.31. nih.gov This data can serve as a reference for estimating the chemical shifts in this compound, taking into account the structural differences.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Methoxy H | ~3.8 | ~55 |

| Indane CH₂ | 2.0 - 3.0 | 25 - 40 |

| Aromatic C-Br | - | 110 - 120 |

| Aromatic C-O | - | 150 - 160 |

Note: The predicted values are estimates based on analogous structures and general NMR principles.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). This would be particularly useful in confirming the connectivity of the protons within the indane ring system.

HMBC: An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity between the indane ring, the aromatic ring, and the methoxy group. For instance, correlations would be expected between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the indane and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations would give rise to one or more bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O bond of the methoxy group is expected in the region of 1250-1000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration would appear in the fingerprint region, typically below 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show characteristic bands for the various vibrational modes. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be useful for identifying the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For the related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, the high-resolution mass spectrum showed the [M+H]⁺ ions at m/z 270.9974 (calculated for C₁₁H₁₂⁷⁹BrO₃, 270.9970) and 272.9946 (calculated for C₁₁H₁₂⁸¹BrO₃, 272.9949), confirming its elemental composition. nih.gov A similar isotopic pattern would be expected for this compound.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways could include the loss of the bromine atom, the methoxy group, or cleavage of the indane ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ (⁷⁹Br) | 226 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ (⁸¹Br) | 228 | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | 147 | Loss of bromine atom |

| [M-OCH₃]⁺ | 195/197 | Loss of methoxy group |

Note: The predicted m/z values are based on the nominal masses of the elements.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy molecular orbitals. oaji.net The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of a molecule that absorb light.

The structure of this compound contains a substituted benzene ring, which acts as a chromophore. The electronic transitions expected for this compound are primarily π → π* and n → π*.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These transitions are typically high-energy and result in strong absorption bands.

n → π transitions:* These transitions involve promoting a non-bonding electron (from the lone pairs on the oxygen atom of the methoxy group) to a π* antibonding orbital of the aromatic ring. These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions.

X-ray Diffraction Analysis

While the specific crystal structure for this compound is not publicly documented, an analysis of the closely related compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (C₁₁H₁₁BrO₃), offers significant insight into the likely solid-state characteristics of substituted indane systems. nih.gov X-ray analysis of this related molecule revealed that the dihydroindene core is nearly planar, with the methoxy groups lying close to the plane of the aromatic ring. nih.gov In the crystal, molecules were found to form stacks extending along one axis, driven by π-stacking interactions between the aromatic rings of adjacent molecules. These stacks are further linked by weak C—H⋯O and C—H⋯Br hydrogen bonds. nih.gov For chiral, enantiomerically pure compounds, this technique can also be used to determine the absolute configuration. sigmaaldrich.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5824 (3) |

| b (Å) | 10.0279 (7) |

| c (Å) | 22.2854 (15) |

| β (°) | 94.020 (3) |

| Volume (ų) | 1021.05 (12) |

Chemometrics-Based Spectroscopic Approaches in Chemical Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. frontiersin.org When applied to spectroscopy, chemometric techniques can analyze complex datasets, such as multiple UV-Vis or infrared spectra, to identify patterns that may not be apparent from visual inspection. oaji.net

For a compound like this compound, chemometrics could be applied in several ways. For instance, if multiple batches of the compound are synthesized, spectroscopic data (e.g., from UV-Vis, NIR, or Raman spectroscopy) could be collected for each batch. nih.gov Unsupervised pattern recognition techniques like Principal Component Analysis (PCA) could then be used to explore the data, identifying any batch-to-batch variations or clustering samples based on their spectral "fingerprints." frontiersin.org

Furthermore, if this compound is a component in a complex mixture, multivariate calibration methods such as Partial Least Squares (PLS) regression could be employed. nih.gov By building a model from spectra of known samples, these methods can be used to predict the concentration of the compound in unknown samples, even in the presence of interfering substances, thereby avoiding the need for complex separation procedures. oaji.net

Lack of Publicly Available Research on the Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific literature and academic databases, it has been determined that there is a notable absence of specific research dedicated to the computational and theoretical chemistry of the compound this compound. As a result, the generation of a detailed article covering the quantum chemical calculations, structural and electronic properties, and molecular orbital theory as outlined in the user's request is not feasible at this time.

The requested analysis, including investigations using Ab Initio and Density Functional Theory (DFT) methodologies, semiempirical calculations, and Time-Dependent Density Functional Theory (TDDFT) for excited states, appears to have not been a subject of published scientific inquiry for this specific molecule. Consequently, data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, as well as optical gap determinations for this compound, are not available in the existing body of scientific literature.

While the synthesis and basic properties of this compound may be documented, the in-depth computational studies required to fulfill the detailed request for an article on its theoretical chemistry are not publicly accessible. Such an analysis would necessitate original research to be conducted and published by the scientific community.

Therefore, in the interest of providing scientifically accurate and verifiable information, the requested article cannot be produced.

Computational and Theoretical Chemistry Investigations

Mechanistic Computational Studies

Computational studies are instrumental in elucidating the intricate details of chemical reactions involving 4-bromo-7-methoxyindane. By modeling the reaction at a molecular level, researchers can predict reaction pathways, characterize transient states, and understand the energetic factors that govern the reaction's feasibility and outcome.

Reaction Pathway Elucidation and Transition State Characterization

The elucidation of reaction pathways for transformations involving this compound is a key area of computational investigation. By mapping the potential energy surface of a reaction, chemists can identify the most likely route from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The geometry and energetic properties of the transition state provide crucial information about the reaction mechanism. For instance, in substitution or coupling reactions involving the bromine atom, computational models can help distinguish between different mechanistic possibilities, such as SNAr, radical, or metal-catalyzed pathways.

Energetic Calculations for Reaction Feasibility and Selectivity

Energetic calculations are vital for predicting whether a proposed reaction is likely to occur and what the major products will be. By calculating the change in Gibbs free energy (ΔG) for a reaction, it is possible to determine its spontaneity. Furthermore, by comparing the activation energies of competing reaction pathways, the selectivity of a reaction can be predicted. For this compound, these calculations can guide the design of synthetic routes to achieve desired products with high yield and purity, for example, in reactions targeting either the aromatic ring or the indane scaffold.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Computational studies of this compound's crystal structure can reveal the nature and strength of these interactions, which are fundamental to its physical properties and its behavior in supramolecular assemblies.

Analysis of Halogen Bonding and X₃ Motifs

The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic species. Computational analysis can quantify the strength and directionality of these bonds. Furthermore, studies can investigate the formation of X₃ synthons, which are supramolecular motifs involving three halogen atoms. These interactions can play a significant role in determining the crystal packing of the compound.

Molecular Docking and Dynamics Simulations for Chemical Interaction Analysis

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are powerful tools. These methods predict how a molecule might interact with a biological target, such as a protein or enzyme.

Applications of 4 Bromo 7 Methoxyindane As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The indane scaffold, a fusion of a benzene (B151609) and a cyclopentane (B165970) ring, offers a rigid and structurally unique three-dimensional framework that is a desirable feature in the design of new pharmaceuticals and other biologically active molecules. 4-Bromo-7-methoxyindane, as a functionalized indane derivative, is a valuable precursor for a diverse range of complex organic molecules. The bromine atom can be readily displaced or utilized in coupling reactions, allowing for the introduction of a wide array of functional groups, while the methoxy (B1213986) group can be modified or can influence the reactivity of the aromatic ring.

Research into bioactive indanes has demonstrated the importance of this scaffold in medicinal chemistry. For instance, novel hybrid scaffolds combining indanone and benzophenone (B1666685) ring systems have been synthesized to create compounds with potential anticancer activity. These complex molecules are designed to leverage the structural features of known biologically active compounds. The synthesis of such complex structures often relies on the strategic functionalization of building blocks like this compound.

Furthermore, studies on indane derivatives isolated from natural sources, such as anisotindans from the roots of Anisodus tanguticus, have revealed novel structures with significant antioxidant activity. The discovery of these naturally occurring bioactive indanes inspires synthetic efforts to create analogues and derivatives, for which this compound could serve as a key starting material. The development of enantioselective synthetic routes to bioactive indane dimers, such as the potential anti-inflammatory agent PH46A, underscores the importance of functionalized indane intermediates in accessing complex and stereochemically defined therapeutic agents.

| Class of Complex Molecule | Synthetic Utility of this compound | Potential Therapeutic Area |

| Bioactive Indane Hybrids | Serves as a core scaffold for the introduction of pharmacophoric groups. | Anticancer |

| Analogs of Natural Products | A starting material for the synthesis of derivatives of naturally occurring bioactive indanes. | Antioxidant |

| Chiral Indane Dimers | A key intermediate in the enantioselective synthesis of complex therapeutic agents. | Anti-inflammatory |

Role in the Preparation of Specialized Chemicals and Materials

The unique structural and electronic properties of the indane ring system make it a component of interest in materials science. While specific applications of this compound in this area are not extensively documented in publicly available literature, the broader class of indane derivatives has been explored for the development of specialized materials.

For instance, fluorinated indane derivatives have been investigated for their use in the synthesis of organic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.